molecular formula C11H15NO3 B13167114 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde

5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde

Cat. No.: B13167114
M. Wt: 209.24 g/mol
InChI Key: RLGZCDHRPUXADG-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde is a chemical compound with a unique molecular structure that combines a furan ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfuran-2-carbaldehyde with 4-hydroxy-4-methylpiperidine. This reaction is usually carried out in methanol at room temperature, with the mixture being stirred for 24 hours . The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis would be scaled up for industrial production. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carboxylic acid.

    Reduction: 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfuran-2-carbaldehyde: A precursor in the synthesis of 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde.

    5-(4-Methylpiperidin-1-YL)furan-2-carbaldehyde: Lacks the hydroxyl group on the piperidine ring.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(4-hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-11(14)4-6-12(7-5-11)10-3-2-9(8-13)15-10/h2-3,8,14H,4-7H2,1H3

InChI Key

RLGZCDHRPUXADG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(O2)C=O)O

Origin of Product

United States

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